Bienvenue dans la boutique en ligne BenchChem!

OTS514

Kinase inhibition TOPK Enzymatic assay

OTS514 is the most potent commercially available TOPK inhibitor (IC₅₀ = 2.6 nM vs. 28 nM for OTS964). It lacks the CDK11 off-target activity (Kd = 40 nM) inherent to OTS964, enabling cleaner target validation. Validated in SCLC (IC₅₀ 0.4–42.6 nM), ovarian cancer, multiple myeloma, and KRAS G12C NSCLC models. Suppresses FOXM1-mediated CSC maintenance and synergizes with sotorasib (AMG510). Note: OTS514 requires IV administration for in vivo efficacy; oral bioavailability is limited. Not functionally interchangeable with OTS964 or HI-TOPK-032.

Molecular Formula C21H20N2O2S
Molecular Weight 364.5 g/mol
Cat. No. B560097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOTS514
Synonyms9-[4-[(1R)-2-amino-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one
Molecular FormulaC21H20N2O2S
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O
InChIInChI=1S/C21H20N2O2S/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18/h3-9,12,24H,10,22H2,1-2H3,(H,23,25)/t12-/m0/s1
InChIKeyOETLNMOJNONWOY-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





OTS514 TOPK Inhibitor: Core Pharmacological Profile and Procurement Baseline


OTS514 (CAS 1338540-63-8) is a thieno[2,3-c]quinolone-derived small molecule that functions as a highly potent and selective inhibitor of T‑lymphokine‑activated killer cell‑originated protein kinase (TOPK, also known as PDZ‑binding kinase/PBK) [1]. The compound inhibits TOPK kinase activity with an IC₅₀ of 2.6 nM in cell‑free assays and demonstrates broad antiproliferative activity across multiple TOPK‑positive cancer cell lines, including small cell lung cancer (SCLC), ovarian cancer, kidney cancer, and multiple myeloma [2]. As a research‑grade tool compound, OTS514 is commercially available as the free base and as hydrochloride or hydrobromide salt forms, with purity typically exceeding 98% (HPLC) .

Why OTS514 Cannot Be Interchanged with Alternative TOPK Inhibitors or Pan-Kinase Probes


Despite sharing a common nominal target (TOPK), structurally related TOPK inhibitors such as OTS964 and HI‑TOPK‑032 exhibit substantially different potency, selectivity, and pharmacokinetic profiles that preclude functional equivalence in research applications. OTS514 is approximately 10‑fold more potent against TOPK than its dimethylated derivative OTS964 (IC₅₀ 2.6 nM vs. 28 nM) [1]. Furthermore, OTS964 is also a potent inhibitor of CDK11 (Kd = 40 nM), introducing confounding off‑target effects that are not observed to the same extent with OTS514 . Differences in oral bioavailability further differentiate these compounds: OTS964 demonstrates oral activity, whereas OTS514 requires intravenous administration for in vivo efficacy [2]. Consequently, substituting one TOPK inhibitor for another without careful consideration of these quantifiable differences risks introducing experimental artifacts and invalid cross‑study comparisons.

Quantitative Comparator-Based Evidence for OTS514 Selection in TOPK-Targeted Research


TOPK Inhibitory Potency: OTS514 Demonstrates ~10-Fold Greater In Vitro Potency Than OTS964

In cell‑free kinase assays, OTS514 inhibits TOPK activity with an IC₅₀ of 2.6 nM [1]. In direct head‑to‑head studies evaluating both compounds against the same ovarian cancer cell line panel, OTS514 exhibited IC₅₀ values ranging from 3.0 to 46 nM, while the closely related analog OTS964 required substantially higher concentrations (14 to 110 nM) to achieve comparable growth inhibition [2]. The difference in potency is consistent across multiple independent studies and cancer models.

Kinase inhibition TOPK Enzymatic assay

Kinase Selectivity: OTS514 Exhibits Narrower Off‑Target Kinase Inhibition Profile Relative to OTS964

Selectivity profiling reveals that OTS514 exhibits limited inhibition against a panel of 60 diverse kinases at 0.2 µM (11.5–18.5% inhibition), indicating a favorable selectivity window . In contrast, the structurally related analog OTS964 demonstrates high‑affinity binding to cyclin‑dependent kinase 11 (CDK11) with a Kd of 40 nM in addition to its TOPK inhibitory activity . This off‑target engagement of CDK11 by OTS964 introduces potential confounding effects on cell cycle regulation and RNA splicing that are independent of TOPK inhibition.

Kinase selectivity Off‑target profiling CDK11

In Vivo Antitumor Efficacy: OTS514 Achieves Tumor Growth Inhibition (TGI) of 104% in LU‑99 SCLC Xenograft Model

Intravenous administration of OTS514 at 5 mg/kg once daily for 2 weeks in a LU‑99 small cell lung cancer xenograft model achieved a tumor growth inhibition (TGI) of 104% without associated body weight loss . In a separate dose‑response study using the A549 lung cancer xenograft model, OTS514 administered intravenously at 1, 2.5, and 5 mg/kg produced TGI values of 5.7%, 43.3%, and 65.3%, respectively, on day 15 [1]. This dose‑dependent efficacy establishes a clear quantitative benchmark for in vivo TOPK inhibition studies.

Xenograft Tumor growth inhibition Small cell lung cancer

Selective Killing of Malignant Versus Normal Hematopoietic Cells: OTS514 Preferentially Inhibits CD138⁺ Myeloma Cells

In bone marrow samples obtained from multiple myeloma patients, OTS514 treatment exhibited preferential cytotoxicity toward malignant CD138⁺ plasma cells compared with the CD138⁻ normal hematopoietic compartment [1]. Additionally, OTS514 at 10 nM selectively inhibited the growth of patient‑derived acute myeloid leukemia (AML) cells while sparing normal CD34⁺ hematopoietic stem and progenitor cells [2]. These findings demonstrate a therapeutic window between malignant and normal hematopoietic cells at the cellular level, despite the known hematotoxicity observed at higher systemic exposures in vivo.

Multiple myeloma CD138 Hematopoietic toxicity

Combinatorial Synergy: OTS514 Enhances Antitumor Effect of KRAS G12C Inhibitor AMG510 and Standard Chemotherapeutics

In a KRAS G12C‑mutant non‑small cell lung cancer (NSCLC) model, co‑administration of OTS514 with the KRAS G12C inhibitor AMG510 (sotorasib) produced a synergistic antitumor effect that exceeded the efficacy of either agent administered alone [1]. Similarly, OTS514 enhanced the anticancer effect of 5‑fluorouracil (5‑FU) in in vivo tumorigenesis models [1]. In multiple myeloma models, combination treatment of human myeloma cell lines with OTS514 and lenalidomide yielded synergistic anti‑myeloma effects [2]. These combinatorial activities are not documented for alternative TOPK inhibitors such as OTS964.

Combination therapy KRAS G12C Synergy

Optimal Use Cases for OTS514 in Preclinical Oncology and Target Validation Research


Validating TOPK Dependency in Small Cell Lung Cancer (SCLC) Models

OTS514 is the preferred tool compound for interrogating TOPK dependency in SCLC, where it demonstrates potent growth suppression across a panel of SCLC cell lines with IC₅₀ values ranging from 0.4 to 42.6 nM [4]. The compound effectively suppresses FOXM1 activity, a transcription factor critical for cancer stem cell (CSC) maintenance, and reduces the CD90‑positive CSC‑like population in lung sphere‑derived SCLC cells [4]. For in vivo validation, intravenous administration at 5 mg/kg daily for 2 weeks in the LU‑99 SCLC xenograft model yields robust tumor regression (TGI = 104%) .

Investigating TOPK as a Therapeutic Target in Ovarian Cancer

OTS514 is particularly well‑suited for ovarian cancer target validation studies, where high TOPK expression correlates with poor progression‑free and overall survival in early‑stage epithelial ovarian cancer [4]. The compound exhibits growth‑inhibitory effects across a panel of ovarian cancer cell lines (IC₅₀ 3.0–46 nM) and demonstrates significant survival benefit in an ES‑2 peritoneal dissemination xenograft model following oral administration (P < 0.001 versus vehicle) [4]. The compound also shows robust activity against patient‑derived primary ovarian cancer cells regardless of tumor site or histological subtype [4].

Evaluating TOPK Inhibition in Multiple Myeloma Preclinical Studies

OTS514 provides a validated chemical probe for assessing TOPK as a candidate vulnerability in multiple myeloma. The compound induces cell cycle arrest and apoptosis at nanomolar concentrations across a series of human myeloma cell lines (HMCL) and prevents outgrowth of putative CD138⁺ stem cell populations from patient‑derived peripheral blood mononuclear cells [4]. Notably, OTS514 effects are independent of p53 mutation or deletion status, and the compound demonstrates synergistic anti‑myeloma activity when combined with lenalidomide [4]. These features support its use in studies evaluating TOPK inhibition as a component of combination regimens.

Dissecting KRAS‑TOPK Signaling Axis in KRAS‑Mutant NSCLC

OTS514 is a critical tool for elucidating the functional relationship between oncogenic KRAS signaling and TOPK overexpression in NSCLC. Studies demonstrate that KRAS G12C mutation drives TOPK upregulation via MAPK/ERK signaling and the transcription factor Elk1 [4]. OTS514 effectively disrupts this axis, and combinatorial treatment with the KRAS G12C inhibitor AMG510 (sotorasib) produces synergistic antitumor effects [4]. This scenario is particularly relevant for researchers investigating resistance mechanisms to KRAS‑targeted therapies or exploring rational combination strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for OTS514

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.